Deltarasin is a small molecule compound classified as a phosphodiesterase delta inhibitor. It was developed primarily for its potential therapeutic effects against cancers associated with mutations in the KRas oncogene, particularly in pancreatic ductal adenocarcinoma and lung cancers. The compound targets the interaction between KRas and phosphodiesterase delta, thereby inhibiting the downstream signaling pathways that promote tumor growth and survival. Deltarasin has been identified in various studies as a potent inhibitor of KRas–PDEδ interactions, showcasing significant cytotoxic activity in cancer cell lines expressing mutant KRas .
The synthesis of deltarasin involves several key steps that typically include the formation of intermediates followed by specific reactions to yield the final compound. Although detailed synthetic routes can vary, common methods include:
For example, one synthetic route described involves reacting a substituted primary amine with 4-chlorobutyryl chloride to form an intermediate, which is then further processed to yield deltarasin .
Deltarasin's molecular structure is characterized by its ability to fit into a hydrophobic pocket on the PDEδ protein. This structural feature is crucial for its function as an inhibitor. Key aspects of its molecular structure include:
The three-dimensional conformation allows deltarasin to effectively interact with the target protein, disrupting its normal function and thereby inhibiting KRas signaling pathways critical for cancer cell proliferation .
Deltarasin participates in several chemical reactions primarily related to its mechanism of action:
The mechanism of action of deltarasin involves:
Deltarasin exhibits several notable physical and chemical properties:
Deltarasin's primary application lies in cancer therapy, particularly for treating tumors driven by mutant KRas. Its ability to inhibit critical signaling pathways makes it a valuable candidate for:
Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations represent the most prevalent oncogenic drivers in human cancers, occurring in approximately 30% of all malignancies. These mutations are particularly dominant in pancreatic ductal adenocarcinoma (90%), colorectal cancer (45%), and lung adenocarcinoma (35%) [2] [4] [6]. The KRAS gene encodes a small guanosine triphosphatase (GTPase) that cycles between active guanosine triphosphate (GTP)-bound and inactive guanosine diphosphate (GDP)-bound states under physiological conditions. Oncogenic mutations—most frequently at codons G12, G13, or Q61—impair GTP hydrolysis and lock KRAS in a constitutively active GTP-bound state. This results in persistent activation of downstream signaling cascades, including the rapidly accelerated fibrosarcoma–mitogen-activated protein kinase kinase–extracellular signal-regulated kinase (RAF–MEK–ERK) and phosphatidylinositol 3-kinase–protein kinase B–mammalian target of rapamycin (PI3K–AKT–mTOR) pathways [4] [6].
Table 1: Prevalence of Common KRAS Mutations in Human Cancers
Cancer Type | KRAS Mutation Frequency (%) | Most Common Mutations |
---|---|---|
Pancreatic ductal adenocarcinoma | 90% | G12D (47%), G12V (32%), G12R (16%) |
Colorectal cancer | 45% | G12D (42%), G12V (28%), G13D (20%) |
Lung adenocarcinoma | 35% | G12C (41%), G12V (22%), G12D (18%) |
The biological consequence of these mutations includes dysregulated cell proliferation, metabolic reprogramming, evasion of apoptosis, and enhanced metastatic potential. For decades, direct pharmacological inhibition of mutant KRAS was deemed impossible due to its high GTP affinity (picomolar range), smooth protein surface lacking deep hydrophobic pockets, and millimolar intracellular GTP concentrations that outcompete inhibitors [2] [6]. This perception fueled interest in indirect targeting strategies, including disruption of KRAS membrane localization.
Post-translational prenylation of KRAS—specifically, farnesylation of the C-terminal cysteine within the CAAX motif—is essential for its membrane association and oncogenic function. However, farnesylated KRAS cannot autonomously traverse the aqueous cytosol to reach the plasma membrane. This trafficking bottleneck is resolved by phosphodiesterase 6 delta (PDEδ), a soluble chaperone that shields the farnesyl moiety within its hydrophobic pocket [1] [3] [5]. PDEδ belongs to the prenyl-binding protein family and exhibits broad cargo specificity, transporting farnesylated or geranylgeranylated proteins, including KRAS-4B (the predominant KRAS isoform), other RAS superfamily members (e.g., RRAS), and inositol polyphosphate phosphatase 5E (INPP5E) [5] [10].
Structural analyses reveal that PDEδ contains a deep hydrophobic cavity (volume: ≈1,100 ų) that accommodates the farnesyl group via van der Waals interactions. The affinity between PDEδ and KRAS is micromolar (Kd ≈ 1–5 μM), significantly weaker than its interaction with other cargos like INPP5E (Kd ≈ 20 nM) [5] [10]. This difference enables selective cargo release by allosteric factors: Upon binding guanosine triphosphate (GTP), the small GTPases ADP-ribosylation factor-like 2 and 3 (Arl2/Arl3) undergo conformational changes that displace KRAS from PDEδ at perinuclear membranes [5] [10]. Released KRAS then undergoes additional processing (e.g., carboxyl methylation) before anchoring to the plasma membrane via electrostatic interactions between its polybasic domain and phosphatidylserine [3].
Table 2: Key Features of PDEδ-Mediated KRAS Trafficking
Component | Function | Consequence of Disruption |
---|---|---|
Hydrophobic pocket | Binds farnesyl moiety of KRAS | Prevents cytosolic solubilization of KRAS |
Arl2/Arl3 (GTP-bound) | Catalyzes KRAS release from PDEδ | Traps KRAS in cytoplasm or perinuclear regions |
Phosphatidylserine | Plasma membrane anchor for released KRAS | Abrogates KRAS signaling microdomain formation |
Notably, KRAS-4B’s lack of palmitoylation sites (unlike HRAS or NRAS) makes it uniquely dependent on PDEδ for directional trafficking, positioning PDEδ as a rational target for KRAS-driven cancers [10].
Disrupting the KRAS-PDEδ interface offers a compelling strategy to indirectly inhibit oncogenic KRAS signaling. Unlike direct KRAS inhibitors, which face challenges like mutation heterogeneity (e.g., G12D vs. G12C), PDEδ inhibitors could theoretically target diverse KRAS mutants sharing the same trafficking dependency. Deltarasin hydrochloride emerged as a first-in-class small molecule designed to competitively occupy PDEδ’s farnesyl-binding pocket [1] [10].
Biophysically, Deltarasin binds PDEδ with a dissociation constant (Kd) of 38 nanomolar, leveraging a benzimidazole core to engage residues Met20, Arg61, and Tyr149 within the hydrophobic cavity through hydrogen bonding and van der Waals contacts [1] [10]. This binding sterically excludes farnesylated KRAS, sequestering it in the cytosol and impairing its plasma membrane localization. In KRAS-mutant lung cancer cells (A549, H358), Deltarasin treatment (5 μM) reduced membrane-associated KRAS by 60–70% within 24 hours, concomitant with suppression of phosphorylated extracellular signal-regulated kinase and phosphorylated protein kinase B downstream signaling [1]. Crucially, Deltarasin’s cytotoxicity is selective for KRAS-driven cells:
The compound also amplifies tumor cell vulnerability by inducing dual stress responses:
Table 3: Cellular Effects of Deltarasin in KRAS-Driven Cancers
Effect | Mechanism | Experimental Evidence |
---|---|---|
Cytosol retention of KRAS | Competitive inhibition of PDEδ pocket | Reduced KRAS membrane localization (immunofluorescence) |
Apoptosis induction | Downregulation of RAF–MEK–ERK/PI3K–AKT; Bax/Bcl-2 ratio increase | Annexin V/PI staining; PARP cleavage (Western blot) |
Protective autophagy | AMPK phosphorylation; mTOR inhibition | LC3-I/II conversion; reversal by 3-methyladenine |
Synergistic cytotoxicity | Autophagy blockade elevates reactive oxygen species | Enhanced apoptosis with 3-methyladenine; rescue by N-acetylcysteine |
Combining Deltarasin with autophagy inhibitors (e.g., 3-methyladenine) synergistically increased reactive oxygen species accumulation and apoptosis by 2.5-fold, validating combinatorial approaches [1]. In vivo, Deltarasin monotherapy inhibited A549 xenograft growth by 57% in nude mice, confirming proof-of-concept for PDEδ disruption as a viable anticancer strategy [1]. Nevertheless, limitations persist, including Arl2-mediated ejection of early-generation inhibitors from PDEδ and the broad cargo spectrum of PDEδ risking off-target effects [10]. These challenges have spurred the development of next-generation inhibitors like Deltaflexin derivatives with enhanced solubility and resistance to Arl2-mediated displacement [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7